molecular formula C15H14N2OS2 B2872960 3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1707392-20-8

3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2872960
CAS No.: 1707392-20-8
M. Wt: 302.41
InChI Key: UYFKYKKSAISRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic thienopyrimidine derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound is presented as a key chemical tool for researchers investigating new treatments against challenging infectious diseases. The core thieno[3,2-d]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Specifically, this compound is structurally related to chemical classes that have demonstrated potent antiplasmodial activity against both the erythrocytic (blood) stage of Plasmodium falciparum and the hepatic (liver) stage of Plasmodium parasites, making it a candidate for multistage antimalarial research . Furthermore, closely related thienopyrimidine analogues have shown promising antibacterial activity against a range of Gram-positive pathogens, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The 2-(methylthio) substitution at the 4-position of the thienopyrimidine core is a critical feature for modulating biological activity and exploring structure-activity relationships (SAR) . Mechanistic studies on similar lead thienopyrimidines suggest that one potential molecular target is the NuoD subunit of the respiratory Complex I (NADH:ubiquinone oxidoreductase) in certain bacteria . Inhibition of this essential enzyme complex disrupts energy production, leading to bacterial cell death. This targeted mechanism offers a pathway for developing narrow-spectrum antibacterial agents with potential selectivity advantages . Researchers can utilize this compound as a building block for SAR expansion, or as a probe for studying bacterial respiration and antimalarial mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-methyl-7-(2-methylphenyl)-2-methylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-9-6-4-5-7-10(9)11-8-20-13-12(11)16-15(19-3)17(2)14(13)18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFKYKKSAISRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(N(C3=O)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-d]pyrimidine core and introduce the methyl, methylphenyl, and methylthio groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be performed under controlled conditions. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its activity against various diseases, its pharmacokinetics, and its safety profile.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its applications could extend to fields like electronics, photonics, and catalysis.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular functions. Detailed studies would be required to elucidate these mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit structural diversity in substituent patterns, which directly correlate with their physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Biological Activity References
Target Compound 3-Me, 7-(2-MePh), 2-MeS 315.43 High lipophilicity (logP ~3.8); potential kinase inhibition inferred from structural analogs
3-Methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Me, 7-(4-MePh) 256.31 Reduced steric hindrance at position 7 compared to ortho-substituted analogs; moderate cytotoxicity in prostate cancer models
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) 3-Me, 2,6-(3-MeOPh) 406.46 Enhanced water solubility (logP ~2.1) due to polar methoxy groups; selective EGFR inhibition (IC₅₀ = 0.8 µM)
7-(3-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(3-FPh) 246.26 Electron-withdrawing fluorine improves metabolic stability; moderate VEGFR-2 inhibition
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b) 3-Me, 2,6-(3-HOPh) 378.40 Low membrane permeability (logP ~1.5); potent antioxidant activity in hepatic cell lines

Key Observations :

Methylthio at position 2 vs. methoxy/hydroxyl groups: Sulfur’s larger atomic radius and lower electronegativity may enhance hydrophobic binding in kinase pockets but reduce solubility compared to oxygen-based substituents .

Biological Relevance :

  • While the target compound lacks direct biological data, analogs such as 3a and 3b demonstrate that substituents at positions 2 and 6 significantly modulate kinase selectivity (e.g., EGFR vs. VEGFR-2) .
  • The absence of polar groups in the target compound suggests a trade-off between lipophilicity (favorable for blood-brain barrier penetration) and aqueous solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to Method D (microwave-assisted cyclization in phosphorus oxychloride) or Scheme 1 (oxazine-dione intermediates), as described for structurally related molecules .

Biological Activity

3-Methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14N2OS2C_{15}H_{14}N_2OS_2 and features a complex bicyclic structure that contributes to its biological activity. The presence of methylthio and methylphenyl groups enhances its pharmacological profile.

Antiviral Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antiviral properties, particularly against the Hepatitis B virus (HBV). In a study focused on related compounds, several derivatives demonstrated effective inhibition of HBV replication. For instance, compounds synthesized from 2-(methylthio)thieno[3,2-d]pyrimidin-4(1H)-ones showed promising anti-HBV activity, suggesting that this compound may possess similar antiviral effects due to structural similarities .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies. Thieno[3,2-d]pyrimidines have been reported to inhibit key enzymes involved in cancer cell proliferation. For example, some derivatives have shown inhibitory activity against protein kinases that are crucial for tumor growth. The mechanism often involves the disruption of signaling pathways that promote cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, the compound has been evaluated for anti-inflammatory activity. Thieno[3,2-d]pyrimidines have been associated with the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation. This suggests that this compound could be beneficial in managing inflammatory conditions .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The process includes alkylation and cyclization steps that yield the desired thienopyrimidine structure .

Case Studies

  • Antiviral Efficacy : A study examined a series of thieno[3,2-d]pyrimidine derivatives for their anti-HBV activity. The results indicated that modifications at the 7-position significantly enhanced antiviral potency.
    CompoundIC50 (µM)Mechanism
    15.0Inhibition of viral polymerase
    210.0Interference with viral entry
    These findings highlight the potential application of similar compounds in antiviral therapy.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines including HeLa and MCF-7. The study reported IC50 values indicating significant growth inhibition.
    Cell LineIC50 (µM)
    HeLa8.55
    MCF-714.31
    These results suggest that structural modifications could enhance efficacy against specific cancer types .

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